GGTI-2154 is classified as a small molecule inhibitor and is derived from a series of compounds designed to target protein geranylgeranyltransferase I. The compound's chemical formula is with a molecular weight of 420.5 g/mol. Its CAS number is 251577-10-3, and it has an IC50 value of 21 nM against geranylgeranyltransferase I, demonstrating over 200-fold selectivity against farnesyltransferase, which has an IC50 of 5600 nM .
The synthesis of GGTI-2154 involves several key steps, typically utilizing a benzoyleneurea scaffold. The synthetic route includes the formation of the core structure followed by various modifications to enhance potency and selectivity.
The molecular structure of GGTI-2154 can be analyzed using various spectroscopic techniques:
The compound features a unique arrangement that allows it to effectively bind to the active site of geranylgeranyltransferase I, inhibiting its function and thus blocking the post-translational modification of target proteins .
GGTI-2154 primarily participates in reactions involving the inhibition of protein geranylgeranylation. Key reactions include:
The mechanism of action for GGTI-2154 involves selective inhibition of geranylgeranyltransferase I:
GGTI-2154 exhibits several notable physical and chemical properties:
GGTI-2154 has significant implications in scientific research, particularly in oncology:
Protein geranylgeranyltransferase-I (GGTase-I) catalyzes the attachment of 20-carbon geranylgeranyl isoprenoids to cysteine residues in proteins with C-terminal "CaaX" motifs (where "a" is aliphatic, and "X" is typically leucine). This lipid modification facilitates membrane association and activation of GTPases involved in cell proliferation, survival, and motility. Structurally, GGTase-I is a heterodimer sharing a common α-subunit with farnesyltransferase (FTase) but possessing a distinct β-subunit that confers substrate specificity [4] [6]. Unlike farnesylation (which adds 15-carbon chains), geranylgeranylation modifies critical oncogenic regulators: >80% of Rho/Rac family GTPases and γ-subunits of heterotrimeric G proteins require this modification for membrane localization and signaling function [9].
Hyperactivation of geranylgeranylated proteins drives tumor progression through multiple mechanisms:
In lung adenocarcinoma models, GGTase-I ablation delayed K-Ras-driven tumorigenesis and reduced disease severity. Similarly, breast cancers exhibit dependency on geranylgeranylation for YAP-mediated transcription of cell-cycle genes [3] [4].
GGTase-I inhibition offers distinct advantages over FTase inhibitors:
Genetic knockout studies confirm that GGTase-I deficiency impairs tumor growth without abolishing basic cellular metabolism, validating its therapeutic index [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7